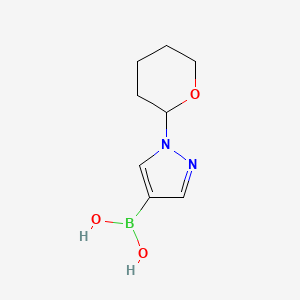

1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid

Description

Properties

IUPAC Name |

[1-(oxan-2-yl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O3/c12-9(13)7-5-10-11(6-7)8-3-1-2-4-14-8/h5-6,8,12-13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMZVBYTGLUGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2CCCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681550 | |

| Record name | [1-(Oxan-2-yl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-68-2 | |

| Record name | [1-(Oxan-2-yl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in two key stages: the protection of 4-pyrazoleboronic acid pinacol ester with 3,4-dihydro-2H-pyran, followed by the deprotection of the resulting pinacol ester to yield the target boronic acid.

Part 1: Synthesis of 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester

The initial step involves the protection of the pyrazole nitrogen of 4-pyrazoleboronic acid pinacol ester with a tetrahydropyranyl (THP) group. This is achieved through an acid-catalyzed reaction with 3,4-dihydro-2H-pyran.

Experimental Protocol

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (10.0 g, 51.5 mmol) in toluene (200 mL), 3,4-dihydro-2H-pyran (5.6 g, 67 mmol) and trifluoroacetic acid (1.17 g, 10.3 mmol) are added.[1] The reaction mixture is then heated to 90 °C and maintained at this temperature for 2 hours.[1] After the reaction is complete, it is cooled to room temperature. The mixture is then partitioned between ethyl acetate (200 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL). The aqueous layer is further extracted with ethyl acetate (100 mL). The organic layers are combined, washed with a saturated aqueous sodium chloride solution (100 mL), and dried over anhydrous sodium sulfate.[1] After filtration, the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography, eluting with a gradient of 10% to 50% ethyl acetate in petroleum ether, to yield the final product as a white solid.[1]

Quantitative Data

| Reagent/Product | Molecular Formula | Amount (g) | Moles (mmol) | Volume (mL) | Other |

| 4-Pyrazoleboronic acid pinacol ester | C9H15BN2O2 | 10.0 | 51.5 | - | Starting Material |

| 3,4-Dihydro-2H-pyran | C5H8O | 5.6 | 67 | - | Reagent |

| Trifluoroacetic acid | C2HF3O2 | 1.17 | 10.3 | - | Catalyst |

| Toluene | C7H8 | - | - | 200 | Solvent |

| 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester | C14H23BN2O3 | 13.4 | 48.2 | - | Product (94% Yield)[1] |

Synthesis Workflow: Pinacol Ester Formation

Caption: Synthesis of the THP-protected pyrazole boronic acid pinacol ester.

Part 2: Deprotection to this compound

The final step is the hydrolysis of the pinacol ester to the desired boronic acid. This can be achieved under acidic conditions.

Experimental Protocol

The 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester is dissolved in a suitable solvent such as ether. Diethanolamine is added to the solution to form the corresponding diethanolamine boronate salt, which precipitates and can be isolated by filtration. This intermediate is then treated with an aqueous acid solution (e.g., 0.1 M HCl) for a short period (e.g., 20 minutes) to hydrolyze the boronate and yield the final this compound. The product can then be extracted into an organic solvent and isolated after removal of the solvent.

Quantitative Data (Illustrative)

| Reagent/Product | Molecular Formula | Amount (g) | Moles (mmol) | Volume (mL) | Other |

| 1-(THP)-pyrazole-4-boronic acid pinacol ester | C14H23BN2O3 | 1.0 | 3.59 | - | Starting Material |

| Diethanolamine | C4H11NO2 | 0.38 | 3.59 | - | Reagent |

| 0.1 M HCl | HCl | - | - | As needed | Reagent |

| 1-(THP)pyrazole-4-boronic acid | C8H13BN2O3 | - | - | - | Product |

Synthesis Workflow: Deprotection to Boronic Acid

Caption: Deprotection of the pinacol ester to the final boronic acid.

Alternative Synthesis Route: Lithiation-Borylation

An alternative approach to the synthesis of pyrazole boronic acids involves the regioselective lithiation of a protected pyrazole, followed by borylation. For instance, a 1-substituted pyrazole can be treated with a strong base like n-butyllithium at low temperatures (-78 °C) to deprotonate the 5-position. Subsequent quenching with a borate ester, such as triisopropyl borate, followed by acidic workup, can yield the corresponding pyrazole-5-boronic acid. While this method typically yields the 5-substituted isomer, modifications to the starting materials and reaction conditions could potentially be employed to favor the formation of the 4-boronic acid derivative. This route may be advantageous when the desired substitution pattern is not readily accessible through other means.

References

An In-depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid (CAS: 1256345-68-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and outlines its significance in the development of novel therapeutics.

Core Compound Properties

This compound is a stable derivative of pyrazole-4-boronic acid, where the tetrahydropyranyl (THP) group serves as a protecting group for the pyrazole nitrogen. This protection enhances the compound's stability and handling characteristics, making it a versatile reagent in a variety of chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 1256345-68-2 | [1][2][3] |

| Molecular Formula | C₈H₁₃BN₂O₃ | [1][2][4] |

| Molecular Weight | 196.01 g/mol | [1][2][4] |

| Appearance | White powder | |

| Purity | ≥ 98% | |

| Predicted Density | 1.34 ± 0.1 g/cm³ | [1] |

| Predicted Boiling Point | 426.5 ± 55.0 °C | [1] |

| Moisture Content | ≤ 0.005% | |

| Total Impurities | ≤ 1% |

Synthesis and Experimental Protocols

The primary route to this compound involves the protection of a pyrazole-4-boronic acid derivative. While direct synthesis of the boronic acid is less commonly documented, the synthesis of its stable pinacol ester is well-established, followed by hydrolysis to the desired boronic acid.

Experimental Protocol 1: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Pinacol Ester)

This protocol is adapted from established procedures for the THP protection of pyrazoles.

Materials:

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

3,4-Dihydro-2H-pyran

-

Trifluoroacetic acid (TFA)

-

Toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in toluene, add 3,4-dihydro-2H-pyran and a catalytic amount of trifluoroacetic acid.

-

Heat the reaction mixture at 90°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Experimental Protocol 2: Hydrolysis of the Pinacol Ester to this compound

This is a general procedure for the deprotection of pinacol boronate esters.[5][6][7][8]

Materials:

-

1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Methanol

-

Silica gel

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve the pinacol ester in methanol.

-

Add silica gel to the solution.

-

Stir the mixture at room temperature for 24 hours.

-

Filter the mixture to remove the silica gel.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. This reaction is instrumental in the synthesis of complex molecules, particularly in the field of drug discovery, where the pyrazole moiety is a common pharmacophore.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of this compound with an aryl halide.[9][10][11][12]

Materials:

-

This compound (1.1 equivalents)

-

Aryl halide (e.g., aryl bromide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃, 2.5 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, 4:1)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a Schlenk tube, combine the this compound, aryl halide, palladium catalyst, and base.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system.

-

Seal the tube and heat the reaction mixture at 90°C with stirring for 6-12 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Workflow and Chemical Logic

To better illustrate the synthetic and application pathways of this compound, the following diagrams have been generated using Graphviz.

Caption: Synthetic workflow for the preparation and application of the title compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound should be handled in a well-ventilated area by trained professionals. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place.

This technical guide serves as a foundational resource for researchers and scientists working with this compound. The provided data and protocols are intended to facilitate its effective use in the synthesis of novel chemical entities with potential applications in drug discovery and materials science.

References

- 1. chembk.com [chembk.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1256345-68-2 | 1-(Tetrahydro-pyran-2-YL)-1H-pyrazole-4-boronic acid - Capot Chemical [capotchem.com]

- 4. This compound | C8H13BN2O3 | CID 53216299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 7. Boronic acid synthesis by hydrolysis [organic-chemistry.org]

- 8. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. tcichemicals.com [tcichemicals.com]

A Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid: Synthesis, Properties, and Applications in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid, a key building block in medicinal chemistry. This document details its physicochemical properties, provides comprehensive experimental protocols for its synthesis, and explores its application in the development of kinase inhibitors for targeted therapies.

Core Data Summary

The key quantitative data for this compound and its immediate precursor are summarized in the table below for easy reference and comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₁₃BN₂O₃ | 196.01 | 1256345-68-2 |

| 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C₁₄H₂₃BN₂O₃ | 278.16 | 1003846-21-6 |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of its pinacol ester derivative followed by hydrolysis. The tetrahydropyranyl (THP) group serves as a protecting group for the pyrazole nitrogen.

Step 1: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

This procedure is adapted from established methods for the N-protection of pyrazoles and subsequent borylation.

Materials:

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

3,4-Dihydro-2H-pyran (DHP)

-

Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (pTSA)

-

Toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in toluene, add 3,4-dihydro-2H-pyran.

-

Add a catalytic amount of trifluoroacetic acid or p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a solid.[1]

Step 2: Hydrolysis to this compound

This step involves the acidic hydrolysis of the pinacol ester and the deprotection of the THP group.

Materials:

-

1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Aqueous solution of a strong acid (e.g., hydrochloric acid or trifluoroacetic acid)

-

Organic solvent (e.g., acetone or tetrahydrofuran)

-

Dichloromethane

Procedure:

-

Dissolve the pinacol ester in a suitable organic solvent.

-

Add an aqueous solution of a strong acid. The THP group is labile under acidic conditions.[2][3]

-

Stir the reaction mixture at room temperature. The progress of the hydrolysis can be monitored by techniques such as HPLC.

-

Once the reaction is complete, neutralize the mixture carefully.

-

Extract the product with an appropriate organic solvent like dichloromethane.

-

Dry the organic layer, filter, and concentrate to obtain the desired this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors.[4][5] Boronic acids, in turn, are valuable intermediates in the synthesis of complex organic molecules through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] The title compound, this compound, serves as a versatile building block for introducing the pyrazole moiety into potential drug candidates targeting various protein kinases.

Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, kinase inhibitors are a major focus of modern drug discovery. Pyrazole derivatives have been successfully developed as inhibitors of several important kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and c-Jun N-terminal Kinase (JNK).[7][8]

Logical Workflow for Drug Discovery using Pyrazole Boronic Acids

The following diagram illustrates a typical workflow in a drug discovery program utilizing a pyrazole boronic acid building block.

Signaling Pathway Inhibition by Pyrazole Derivatives

The diagram below illustrates how pyrazole-based inhibitors can block key signaling pathways implicated in cancer, such as the EGFR and VEGFR pathways, which are critical for tumor growth and angiogenesis.

References

- 1. 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]

- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 8. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Solubility Profile of 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid. A comprehensive search of publicly available data reveals a lack of specific quantitative solubility measurements for this compound. Consequently, this document provides a detailed overview of general solubility trends for analogous boronic acids, outlines robust experimental protocols for determining solubility, and presents relevant information on its commonly available pinacol ester derivative. This guide is intended to equip researchers with the foundational knowledge and methodologies required to assess the solubility of this compound for applications in drug discovery and development.

Introduction

This compound is a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. The pyrazole moiety is a common scaffold in pharmacologically active molecules, and the boronic acid functional group makes it a versatile building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Understanding the solubility of this compound is critical for its effective use in reaction optimization, purification, formulation, and biological screening.

Physicochemical Properties

Basic physicochemical properties of this compound have been computed and are available in public databases.

| Property | Value | Source |

| Molecular Formula | C8H13BN2O3 | [1] |

| Molecular Weight | 196.01 g/mol | |

| IUPAC Name | [1-(oxan-2-yl)pyrazol-4-yl]boronic acid | [1] |

| CAS Number | 1256345-68-2 | [1] |

Solubility of Boronic Acids: General Trends

Due to the absence of specific data for the title compound, the solubility behavior of similar boronic acids, such as phenylboronic acid, can provide valuable insights. The solubility of boronic acids is influenced by the nature of the organic substituent and the solvent.

Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, which can complicate solubility studies.[2] Generally, their solubility in organic solvents follows these trends:

The introduction of functional groups, such as the isobutoxy group in isobutoxyphenylboronic acid, generally increases solubility in most organic solvents compared to the parent phenylboronic acid.[2][5]

This compound Pinacol Ester

A common derivative of boronic acids is the pinacol ester, which is often used in synthesis due to its stability and ease of handling. Information on the pinacol ester of the title compound is more readily available.

| Property | Value | Source |

| Product Name | 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester | [6] |

| CAS Number | 1003846-21-6 | [6][7] |

| Molecular Formula | C14H23BN2O3 | [6] |

| Molecular Weight | 278.16 g/mol | [6] |

| Form | Solid |

The pinacol ester of phenylboronic acid generally shows better solubility than the parent acid in a range of organic solvents.[3][4]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, established experimental methods can be employed. The dynamic (synthetic) method and the shake-flask method are two common approaches.

Dynamic Method

This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[8]

Principle: A mixture of the solute and solvent of a known composition is heated at a constant rate with stirring. The temperature at which the solution becomes clear (i.e., the last solid particles disappear) is recorded as the solubility temperature for that specific concentration.[2][9]

Apparatus:

-

Jacketed glass vessel

-

Thermostat bath

-

Stirrer

-

Luminance probe or laser beam for turbidity measurement

-

Calibrated thermometer

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the glass vessel.[8]

-

Heating and Observation: Place the vessel in the thermostat bath and begin stirring. Increase the temperature of the bath slowly and at a constant rate (e.g., 0.1-0.5 °C/min).[8]

-

Turbidity Measurement: Continuously monitor the turbidity of the mixture.[8]

-

Determination of Dissolution Temperature: Record the temperature at which the solution becomes completely clear.[8]

-

Data Collection: Repeat the measurement with different compositions of solute and solvent to construct a solubility curve.[8]

Thermodynamic (Shake-Flask) Method

This method determines the equilibrium solubility of a compound in a solvent at a constant temperature.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Apparatus:

-

Vials with screw caps

-

Constant temperature shaker or agitator

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

-

Equilibration: Seal the vial and place it in a constant temperature shaker for an extended period (typically 24-48 hours) to reach equilibrium. It is crucial that excess solid remains.

-

Phase Separation: Centrifuge the vial to separate the solid from the supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, dilute it if necessary, and measure the concentration of the dissolved compound using a suitable analytical method.

Visualizations

Experimental Workflow: Dynamic Solubility Determination

Caption: Workflow for the dynamic method of solubility determination.

Application Example: Suzuki-Miyaura Cross-Coupling Reaction

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Conclusion

While direct quantitative solubility data for this compound is currently unavailable in public literature, this technical guide provides a comprehensive framework for researchers. By understanding the general solubility trends of boronic acids and employing the detailed experimental protocols outlined, scientists and drug development professionals can effectively determine the solubility of this compound in various solvents. This information is crucial for advancing its application in organic synthesis and medicinal chemistry, facilitating the development of novel therapeutics and other advanced materials. The provided workflows and contextual diagrams serve as practical tools for planning and executing solubility studies and subsequent synthetic applications.

References

- 1. This compound | C8H13BN2O3 | CID 53216299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester, CasNo.1003846-21-6 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Application of Pyrazole Boronic Acids and Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole boronic acids and their corresponding esters have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. The pyrazole motif is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals, conferring desirable properties such as metabolic stability and potent target engagement.[1] The boronic acid or ester functionality provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth overview of the primary synthetic routes to pyrazole boronic acids and esters, detailed experimental protocols, and insights into their application in drug discovery, with a focus on kinase inhibition.

Core Synthetic Methodologies

The synthesis of pyrazole boronic acids and esters can be broadly categorized into four main approaches: palladium-catalyzed Miyaura borylation, iridium-catalyzed C-H borylation, lithiation or Grignard-based borylation, and Suzuki-Miyaura cross-coupling. Each method offers distinct advantages concerning substrate scope, regioselectivity, and reaction conditions.

Palladium-Catalyzed Miyaura Borylation

This method involves the reaction of a halogenated pyrazole with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. It is a widely used and robust method for accessing pyrazole boronic esters. A common strategy involves the use of an N-Boc protected 4-halopyrazole, which facilitates the reaction and subsequent deprotection to yield the desired product.

Iridium-Catalyzed C-H Borylation

A more atom-economical approach, iridium-catalyzed C-H borylation allows for the direct conversion of a C-H bond on the pyrazole ring to a boronic ester.[2] This method avoids the pre-functionalization required for other techniques. The regioselectivity is often governed by steric and electronic factors, with bulky N-substituents directing borylation to less hindered positions.[3]

Lithiation or Grignard-Based Borylation

This classical organometallic approach involves the deprotonation of a pyrazole C-H bond with a strong base (e.g., n-butyllithium) or the formation of a Grignard reagent from a halopyrazole. The resulting organometallic species is then quenched with a boron electrophile, such as triisopropyl borate or isopropoxyboronic acid pinacol ester, to furnish the boronic acid or ester.[4][5]

Suzuki-Miyaura Cross-Coupling

While primarily a method for utilizing boronic acids, the Suzuki-Miyaura reaction is also a key synthetic route to more complex substituted pyrazoles. In this context, a pre-formed pyrazole boronic acid or ester is coupled with an aryl or heteroaryl halide.[6] This reaction is fundamental to the application of these building blocks in drug discovery.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of pyrazole boronic esters and their subsequent application in Suzuki-Miyaura coupling reactions.

Table 1: Synthesis of Pyrazole Boronic Esters

| Starting Material | Method | Catalyst/Reagent | Product | Yield (%) | Reference |

| 1-Boc-4-iodopyrazole | Palladium-Catalyzed Borylation | PdCl₂(dppf), KOAc | 1-Boc-4-(pinacolato)pyrazole | 85.7 | [7] |

| Benzo[1,2-b:4,5-b']dithiophene | Iridium-Catalyzed C-H Borylation | [Ir(cod)OMe]₂, dtbpy | 2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene | 87 | [8] |

| 4-Bromo-1-methyl-1H-pyrazole | Lithiation-Borylation | n-BuLi, i-PrOBpin | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | High | [5] |

| N-Methyl-3-aminopyrazole | Diazotization, Iodination, Lithiation-Borylation | NaNO₂, KI, n-BuLi, i-PrOBpin | 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester | Not specified |

Table 2: Suzuki-Miyaura Coupling of Pyrazole Boronic Acids/Esters

| Pyrazole Boronic Acid/Ester | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Lithium triisopropyl 2-pyridylboronate | 3,5-(Bis-trifluoromethyl)bromobenzene | Pd₂dba₃, P(t-Bu)₂Me | 2-(3,5-Bis(trifluoromethyl)phenyl)pyridine | 82 | [9] |

| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂dba₃, P(t-Bu)₂Me | 2-(4-Methoxyphenyl)pyridine | 74 | [9] |

| Lithium triisopropyl 2-pyridylboronate | 2-Bromotoluene | Pd₂dba₃, P(t-Bu)₂Me | 2-(o-Tolyl)pyridine | 85 | [9] |

| 3-(Trifluoromethyl)-1-phenyl-1H-pyrazol-5-ylboronic acid pinacol ester | 2-Bromopyridine | Pd(PPh₃)₄, K₂CO₃ | 2-(3-(Trifluoromethyl)-1-phenyl-1H-pyrazol-5-yl)pyridine | 85 | [4] |

| 3-(Trifluoromethyl)-1-phenyl-1H-pyrazol-5-ylboronic acid pinacol ester | 2-Bromothiophene | Pd(PPh₃)₄, K₂CO₃ | 2-(3-(Trifluoromethyl)-1-phenyl-1H-pyrazol-5-yl)thiophene | 75 | [4] |

Experimental Protocols

Protocol 1: Synthesis of 4-Pyrazole Boronic Acid Pinacol Ester via Palladium-Catalyzed Borylation and Deprotection

This two-step procedure is adapted from a patented method.[7]

Step 1: Synthesis of 1-Boc-4-pyrazoleboronic acid pinacol ester

-

To a reaction vessel, add 1-Boc-4-iodopyrazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

-

Add dioxane as the solvent.

-

De-gas the mixture with nitrogen or argon for 15-20 minutes.

-

Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-Boc-4-pyrazoleboronic acid pinacol ester. A reported yield for a similar reaction is 85.7%.[7]

Step 2: Deprotection to 4-Pyrazole boronic acid pinacol ester

-

Place the 1-Boc-4-pyrazoleboronic acid pinacol ester in a round-bottom flask.

-

Heat the solid to a molten state at 140-180 °C until gas evolution (isobutylene and CO₂) ceases.

-

Cool the mixture to room temperature.

-

Add petroleum ether and stir the resulting slurry for 30 minutes.

-

Collect the solid product by suction filtration and dry under vacuum to yield pure 4-pyrazole boronic acid pinacol ester. A reported yield for this step is 80.2%.[7]

Protocol 2: Iridium-Catalyzed C-H Borylation of an Aromatic Substrate

This protocol is based on a general procedure for the Hartwig-Miyaura C-H borylation.[8]

-

In a glovebox or under an inert atmosphere, add (1,5-cyclooctadiene)(methoxy)iridium(I) dimer ([Ir(cod)OMe]₂) (0.025 mmol), 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy) (0.05 mmol), and bis(pinacolato)diboron (4.0 mmol) to a dry reaction vessel.

-

Add dry, de-gassed cyclohexane (40 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the pyrazole substrate (2.0 mmol).

-

Heat the reaction mixture to 80 °C and stir for 18 hours.

-

Cool the reaction to room temperature and quench with water.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Wash the crude product with methanol to yield the purified borylated product. A representative yield for a similar reaction is 87%.[8]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of a Pyrazole Boronic Ester

This is a general protocol that may require optimization for specific substrates.[6]

-

To a reaction vessel, add the pyrazole boronic ester (1.0 equiv), the aryl or heteroaryl halide (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

-

Add a solvent mixture, typically dioxane/water (4:1) or toluene/ethanol/water.

-

De-gas the mixture with nitrogen or argon for 15-20 minutes.

-

Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv) or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Pyrazole-based structures are prominent in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. The synthesis of diverse pyrazole libraries using the boronic acid intermediates described above is a cornerstone of modern drug discovery. Below are diagrams of key kinase signaling pathways targeted by pyrazole-containing drugs.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and hematopoiesis.[10] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[11][12]

References

- 1. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 8. TCI Practical Example: Hartwig-Miyaura C-H Borylation Using an Iridium Catalyst | TCI EUROPE N.V. [tcichemicals.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]

- 12. Therapeutic inhibition of the JAK-STAT pathway in the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in drug discovery and development for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid is a key building block that allows for the introduction of a protected pyrazole ring, a scaffold known for its diverse pharmacological activities.[1] The tetrahydro-2H-pyran (THP) group serves as a protecting group for the pyrazole nitrogen, which can be advantageous in certain synthetic strategies. This document provides detailed protocols and application notes for the Suzuki coupling of this compound.

Applications in Medicinal Chemistry

The pyrazole moiety is a prevalent feature in many therapeutic agents, and its derivatives are actively explored in drug discovery.[1] The Suzuki coupling of this compound is instrumental in the synthesis of complex molecules, including inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.

A significant application of this protocol is in the synthesis of c-Jun N-terminal kinase (JNK) inhibitors. For instance, 4-pyrazole substituted pyrimidines have been identified as potent JNK3 inhibitors, a target for neurodegenerative diseases.[2][3] The synthesis of these inhibitors often involves a key Suzuki coupling step to introduce the pyrazole ring.[1][2]

General Experimental Workflow

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound (or its pinacol ester) with an aryl halide is depicted below. The process involves the reaction of the boronic acid with an aryl halide in the presence of a palladium catalyst, a base, and a suitable solvent system.

Caption: General workflow for the Suzuki coupling reaction.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a generalized procedure adaptable for the coupling of this compound with various aryl or heteroaryl halides.

Materials:

-

This compound or its pinacol ester (1.0 - 1.5 equiv.)

-

Aryl/Heteroaryl halide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2; 1-10 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃; 2.0 - 3.0 equiv.)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Anhydrous solvents and reagents

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl/heteroaryl halide (1.0 equiv.), this compound (or its pinacol ester, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

-

Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using the freeze-pump-thaw method.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of pyrazole derivatives, which can be used as a starting point for optimization.

Table 1: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids [4]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | P1 (6-7) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 24 | 86 |

| 2 | 4-Methoxyphenylboronic acid | P1 (6-7) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 24 | 81 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | P1 (6-7) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 24 | 61 |

| 4 | 2-Thiopheneboronic acid | P1 (6-7) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 24 | 65 |

P1: XPhos-derived precatalyst.

Table 2: Optimization of Suzuki Coupling Conditions [5]

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 70-80 | 40 |

| 2 | Pd(PPh₃)₄ (5) | K₃PO₄ | Acetonitrile | 70-80 | 36 |

| 3 | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 |

| 4 | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane | 70-80 | 55 |

| 5 | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane | 70-80 | 52 |

Application Example: Synthesis of a JNK3 Inhibitor Precursor

The Suzuki coupling of a pyrazole boronic acid derivative is a key step in the synthesis of potent JNK3 inhibitors. The following is an illustrative workflow for the synthesis of a 4-aryl-pyrazole, a core scaffold for such inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions of Pyrazole Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions utilizing pyrazole boronic acids. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, where the pyrazole moiety is a common and valuable scaffold.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex.[1][2] The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the reagents.[3] Pyrazole-containing biaryls are of significant interest in drug discovery and development due to their prevalence in biologically active compounds.[4][5][6]

However, the Suzuki-Miyaura coupling of nitrogen-containing heterocycles like pyrazoles can be challenging. The presence of the nitrogen atom can lead to catalyst inhibition or undesired side reactions.[4] Therefore, careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity of the desired products.

Catalytic Cycle and Workflow

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[1]

A typical experimental workflow for setting up a pyrazole boronic acid Suzuki reaction is outlined below.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize various palladium-catalyzed Suzuki coupling reactions of pyrazole derivatives found in the literature, providing a comparative overview of different catalysts, ligands, bases, and reaction conditions with their corresponding yields.

Table 1: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| P1 (XPhos precatalyst) | K₃PO₄ | Dioxane / H₂O | 100 | 24 | 61-86 | [4] |

| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [7] |

| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | Room Temp | - | - | [8] |

| Pd(OAc)₂ / PCy₃ | - | - | Room Temp | - | High | [2] |

Table 2: Suzuki Coupling of Other Pyrazole Derivatives

| Pyrazole Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyrazole Triflates | Arylboronic Acids | Pd(dppf)Cl₂ | - | - | - | - | Good | [9] |

| 3-Bromopyrazole | Arylboronic Acids | P1 (XPhos precatalyst) | K₃PO₄ | Dioxane / H₂O | 100 | 24 | Good | [4] |

| Pyrazole-tethered phosphine ligand with Pd₂(dba)₃ | Phenylboronic Acid | - | Toluene | 80-85 | - | 70-80 | [10] |

Experimental Protocols

The following are detailed experimental protocols adapted from the literature for the Suzuki-Miyaura coupling of pyrazole boronic acids.

Protocol 1: General Procedure for the Coupling of Bromopyrazoles with Arylboronic Acids using an XPhos Precatalyst [4]

Materials:

-

Bromopyrazole (1.00 mmol)

-

Arylboronic acid (2.00 mmol)

-

XPhos Pd G2 (P1) precatalyst (6-7 mol%)

-

Potassium phosphate (K₃PO₄) (2.00 mmol)

-

Dioxane (4 mL)

-

Water (1 mL)

-

Inert atmosphere (Argon or Nitrogen)

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Magnetic stirrer and heating block or oil bath

Procedure:

-

To a clean and dry reaction vessel, add the bromopyrazole (1.00 mmol), arylboronic acid (2.00 mmol), XPhos Pd G2 precatalyst (6-7 mol%), and potassium phosphate (2.00 mmol).

-

Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed dioxane (4 mL) and degassed water (1 mL) to the reaction vessel via syringe.

-

Stir the reaction mixture vigorously and heat to 100 °C in a preheated heating block or oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki Coupling in Aqueous Media [11]

Materials:

-

Aryl halide (e.g., 4'-bromoacetophenone) (1 mmol)

-

Arylboronic acid (e.g., phenylboronic acid) (1.3 mmol)

-

Pyridine-pyrazole/Pd(II) complex (0.1 mol%)

-

Potassium hydroxide (KOH) (2 mmol)

-

Ethanol/Water (1:1, 2 mL)

-

Microwave reactor vial

-

Microwave reactor

Procedure:

-

In a microwave reactor vial, combine the aryl halide (1 mmol), arylboronic acid (1.3 mmol), pyridine-pyrazole/Pd(II) complex (0.1 mol%), and potassium hydroxide (2 mmol).

-

Add the ethanol/water (1:1, 2 mL) solvent mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture with a microwave power of 60 W, ramping the temperature from 25 °C to 120 °C, and then hold at 120 °C for 2 minutes.[11]

-

After the reaction is complete, cool the vial to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate.

-

Purify the product by column chromatography if necessary.

Concluding Remarks

The successful Suzuki-Miyaura coupling of pyrazole boronic acids is highly dependent on the optimization of reaction parameters. The use of modern palladium precatalysts with bulky, electron-rich phosphine ligands, such as XPhos, has been shown to be highly effective for these challenging substrates.[4][12] Additionally, the choice of base and solvent system plays a critical role in the reaction outcome. The protocols and data presented in these notes serve as a valuable starting point for researchers to develop robust and efficient methods for the synthesis of pyrazole-containing biaryl compounds. Further screening of catalysts, ligands, and conditions may be necessary to optimize the reaction for specific substrates.

References

- 1. chemistnotes.com [chemistnotes.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki-Miyaura Coupling of Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction used in the synthesis of substituted pyrazoles. This reaction is a powerful and versatile tool for creating carbon-carbon bonds, enabling the synthesis of diverse pyrazole derivatives that are of significant interest in medicinal chemistry and drug discovery due to their prevalence in bioactive compounds.[1] Pyrazole-containing compounds have shown a wide range of pharmacological activities, including as anti-inflammatory, anticancer, and antimicrobial agents.[2]

General Reaction Scheme

The Suzuki-Miyaura coupling facilitates the reaction between a pyrazole halide (or triflate) and a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a substituted pyrazole.

Figure 1: General scheme of the Suzuki-Miyaura coupling for the synthesis of substituted pyrazoles.

Key Reaction Components and Considerations

Successful Suzuki-Miyaura coupling of substituted pyrazoles depends on the careful selection of the following components:

-

Pyrazole Substrate: 4-Halopyrazoles are common starting materials, with reactivity generally following the trend: I > Br > Cl. While 4-iodopyrazoles are highly reactive, they can be prone to dehalogenation. 4-Bromopyrazoles often provide a good balance of reactivity and stability. 4-Chloropyrazoles are more stable and cost-effective but typically require more active catalyst systems.[3]

-

Boronic Acid/Ester: A wide variety of aryl, heteroaryl, and vinyl boronic acids and their corresponding boronate esters can be used. Boronate esters, such as pinacol esters, can offer increased stability compared to the corresponding boronic acids.

-

Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for achieving high yields and good selectivity. Commonly used pre-catalysts include those based on bulky, electron-rich phosphine ligands like XPhos, SPhos, and RuPhos.[4][5][6] For instance, the XPhos Pd G2 precatalyst has been effectively used in the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids.[7]

-

Base: An appropriate base is required to facilitate the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently employed.[5][8]

-

Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common solvent systems include dioxane/water, toluene/water, and ethanol/water.[3][8][9]

Data Presentation: Comparative Performance in Suzuki-Miyaura Coupling

The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of various substituted pyrazoles reported in the literature.

Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Arylboronic Acids

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 80-120 | 2-18 | 85-95 | [3] |

| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 80-93 | [3][5] |

| Pd(PPh₃)₄ | K₂CO₃ | DMF | 90 | 0.5-1.5 | High | [10] |

| Pyridine-Pyrazole/Pd(II) | KOH | EtOH/H₂O | MW (60W) | 0.17 | >95 | [7] |

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of Halogenated Pyrazoles

| Pyrazole Substrate | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2 / XPhos | K₂CO₃ | EtOH/H₂O | 135 | 40 | up to 99 | [4][11] |

| 6-Bromoimidazo[1,2-a]pyridines | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/EtOH/H₂O | 150 | 20 | 83-95 | |

| 3-Bromoindazoles | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 10 | up to 98 | [8] |

| Pyrazolyl bromide | Pd(PPh₃)₂Cl₂ | K₂CO₃ | iPrOH/H₂O | 150 | 120 | 54 | [12] |

Experimental Protocols

Protocol 1: Conventional Suzuki-Miyaura Coupling of 4-Bromopyrazole

This protocol provides a general procedure for the coupling of a 4-bromopyrazole with an arylboronic acid using a palladium catalyst with a phosphine ligand.

Materials:

-

4-Bromopyrazole (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)[3]

-

Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)[3]

-

SPhos (0.04-0.10 equiv)[3]

-

Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)[3]

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

-

Sealed reaction tube

Procedure:

-

To a sealed reaction tube, add the 4-bromopyrazole, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

-

Add 1,4-dioxane and water in a 4:1 v/v ratio.[3]

-

Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.[3]

-

Seal the tube and heat the reaction mixture to 80-120 °C with stirring for 2-18 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazole.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Halogenated Pyrazole

This protocol describes a rapid and efficient method for the Suzuki-Miyaura coupling using microwave irradiation.

Materials:

-

Halogenated pyrazole (e.g., 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one) (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)[11]

-

Ethanol/Water (4:1 v/v)[11]

-

Microwave synthesis vial

Procedure:

-

In a microwave synthesis vial, combine the halogenated pyrazole, arylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.

-

Add the ethanol/water solvent mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 135 °C for 40 minutes with stirring.[11]

-

After the reaction is complete, cool the vial to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate the desired product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Screening

Caption: Workflow for screening catalysts and conditions for Suzuki coupling.

Structure-Activity Relationship (SAR) of Substituted Pyrazoles

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

Application Notes: The Strategic Use of 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid and its pinacol ester derivative are versatile building blocks in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with potential therapeutic applications. The pyrazole moiety is a common scaffold in numerous pharmaceuticals due to its ability to engage in various biological interactions. The boronic acid functional group serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[1] The tetrahydro-2H-pyran (THP) group acts as a protecting group for the pyrazole nitrogen, ensuring regioselectivity in subsequent reactions and can be readily removed under acidic conditions.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in the synthesis of androgen receptor (AR) inhibitors, exemplified by the structural motif of darolutamide.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor in Suzuki-Miyaura cross-coupling reactions.[4] This reaction enables the efficient synthesis of biaryl and heteroaryl compounds, which are prevalent structures in many drug candidates.

A significant area of application is in the development of inhibitors for therapeutic targets such as kinases and hormone receptors. For instance, the pyrazole core is a key component of darolutamide, a potent androgen receptor inhibitor used in the treatment of prostate cancer.[5] While some synthetic routes for darolutamide may utilize the pyrazole-5-boronic acid isomer, the principles of using a THP-protected pyrazole boronic acid in a Suzuki coupling to construct the core of the molecule are directly transferable.[5]

Application Example: Synthesis of Androgen Receptor Inhibitors (Darolutamide Analogs)

Darolutamide is a non-steroidal androgen receptor antagonist that has demonstrated significant efficacy in the treatment of non-metastatic castration-resistant prostate cancer.[6] Its mechanism of action involves the inhibition of androgen binding to the AR, preventing its nuclear translocation and subsequent activation of androgen-responsive genes that promote tumor growth.[7][8]

The synthesis of darolutamide and its analogs often involves a Suzuki-Miyaura coupling to connect the pyrazole core to another aromatic or heteroaromatic ring system. This compound can be employed in such a synthesis to introduce the pyrazole moiety.

Quantitative Data

The following table summarizes the inhibitory activity of darolutamide, a molecule whose synthesis can be conceptually approached using THP-protected pyrazole boronic acids. This data highlights the therapeutic potential of molecules synthesized using this class of building blocks.

| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |

| Darolutamide | Androgen Receptor (Wild Type) | Transactivation Assay | 65 | U2-OS | [6] |

| Darolutamide (M-1 metabolite) | Androgen Receptor (Wild Type) | Transactivation Assay | 25 | U2-OS | [6] |

| Darolutamide | Androgen Receptor (F877L mutant) | Transactivation Assay | 72 | U2-OS | [6] |

| Darolutamide | Androgen Receptor (W742C mutant) | Transactivation Assay | 40 | U2-OS | [6] |

| Darolutamide | Cell Proliferation | Reductase Activity | 230 | VCaP | [6] |

| Darolutamide (M-1 metabolite) | Cell Proliferation | Reductase Activity | 170 | VCaP | [6] |

Experimental Protocols

Protocol 1: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

This protocol describes the synthesis of the pinacol ester of the title compound, which is a stable and commonly used precursor.

Materials:

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

3,4-Dihydro-2H-pyran

-

Trifluoroacetic acid (TFA)

-

Toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (10.0 g, 51.5 mmol) in toluene (200 mL), add 3,4-dihydro-2H-pyran (5.6 g, 67 mmol) and trifluoroacetic acid (1.17 g, 10.3 mmol).[9]

-

Heat the reaction mixture to 90 °C and maintain for 2 hours.[9]

-

Cool the reaction mixture to room temperature.

-

Partition the mixture between ethyl acetate (200 mL) and saturated aqueous sodium bicarbonate solution (100 mL).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (100 mL).

-

Combine the organic layers, wash with saturated aqueous sodium chloride (100 mL), and dry over anhydrous sodium sulfate.[9]

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to afford 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a white solid.[9]

Protocol 2: Conversion of Boronic Acid Pinacol Ester to Boronic Acid

This protocol describes the deprotection of the pinacol ester to yield the free boronic acid.

Materials:

-

1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Diethanolamine (DEA)

-

Diethyl ether

-

0.1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the pinacolyl boronate ester in diethyl ether.

-

Add diethanolamine (1.1 equivalents) to the solution at room temperature.[10]

-

Stir the mixture for approximately 30 minutes, during which a precipitate of the diethanolamine boronate adduct should form.[10]

-

Filter the precipitate and wash with diethyl ether.

-

Treat the collected solid with 0.1 M HCl for 20 minutes to hydrolyze the adduct.[10]

-

Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the this compound.

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

This is a general protocol for the Suzuki-Miyaura coupling using the THP-protected pyrazole boronic acid.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)[4]

-

Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)[4]

Procedure:

-

In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.[4]

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 4: Deprotection of the THP Group

This protocol describes the removal of the THP protecting group to yield the free pyrazole.

Materials:

-

THP-protected pyrazole derivative

-

Acidic solution (e.g., 2% TFA in CH₂Cl₂, HCl in an alcoholic solvent)[2]

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the THP-protected pyrazole derivative in a suitable solvent such as dichloromethane.

-

Add the acidic solution (e.g., 2% trifluoroacetic acid in dichloromethane) and stir at room temperature.[2]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product as needed.

Visualizations

Caption: Synthetic workflow for the utilization of the protected pyrazole boronic acid ester.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified androgen receptor signaling pathway and the inhibitory action of darolutamide.

References

- 1. youtube.com [youtube.com]

- 2. swissmedic.ch [swissmedic.ch]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(テトラヒドロ-2H-ピラン-2-イル)-1H-ピラゾール-5-ボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pmda.go.jp [pmda.go.jp]

- 7. Darolutamide antagonizes androgen signaling by blocking enhancer and super‐enhancer activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Pyrazole Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of bioactive molecules, specifically kinase inhibitors, utilizing pyrazole boronic acids as key building blocks. The inherent versatility of the pyrazole scaffold as a pharmacophore, combined with the utility of the boronic acid moiety for Suzuki-Miyaura cross-coupling reactions, makes this class of reagents invaluable in modern drug discovery.[1]

Introduction to Pyrazole Boronic Acids in Medicinal Chemistry

Pyrazole boronic acids and their esters (such as pinacol esters) are bifunctional reagents that have become indispensable in the synthesis of complex organic molecules.[1] The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, due to its ability to form key hydrogen bond interactions within the ATP-binding sites of kinases. The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds. This allows for the systematic exploration of chemical space to develop potent and selective inhibitors.

I. Synthesis of a Pyrazole-Based p38α MAP Kinase Inhibitor

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases, making it an attractive target for therapeutic intervention.

Signaling Pathway

The p38 MAPK signaling cascade is a multi-tiered pathway involving a series of protein kinases.[2][3][4][5][6] Environmental stresses and inflammatory cytokines activate upstream MAPKKKs (e.g., ASK1, TAK1), which in turn phosphorylate and activate MAPKKs (MKK3 and MKK6).[3][4][5][6] MKK3/6 then phosphorylate and activate p38 MAPK. Activated p38 proceeds to phosphorylate various downstream substrates, including other kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF-2), leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a p38α Inhibitor

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of a pyrazole boronic acid pinacol ester with an aryl halide to form the core of a p38α MAP kinase inhibitor.

Reaction Scheme:

Materials:

-

1-tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Substituted Aryl Bromide (e.g., 4-bromopyridine hydrochloride)

-

Palladium Catalyst (e.g., Pd(dppf)Cl2·CH2Cl2)

-

Base (e.g., K2CO3)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add the substituted aryl bromide (1.0 eq), 1-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and K2CO3 (3.0 eq).

-

Add the palladium catalyst, Pd(dppf)Cl2·CH2Cl2 (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired aryl-pyrazole product.

Data Presentation: Structure-Activity Relationship (SAR) of Pyrazole-Based p38α Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of pyrazole-based compounds against p38α MAP kinase.

| Compound | R1 | R2 | p38α IC50 (nM) |

| 1a | H | 4-Fluorophenyl | 150 |

| 1b | CH3 | 4-Fluorophenyl | 80 |

| 1c | Ethyl | 4-Fluorophenyl | 65 |

| 1d | CH3 | 2,4-Difluorophenyl | 45 |

| 1e | CH3 | 4-Chlorophenyl | 95 |

Data is representative and compiled for illustrative purposes.

II. Synthesis of a Macrocyclic Pyrazole-Based BMPR2 Inhibitor

Bone Morphogenetic Protein Receptor Type II (BMPR2) is a serine/threonine kinase that is a key regulator of signaling pathways involved in cell growth, differentiation, and apoptosis.[7] Mutations in BMPR2 are associated with pulmonary arterial hypertension (PAH). The development of selective BMPR2 inhibitors is a promising therapeutic strategy.

Signaling Pathway